molecular formula C19H31NO3S B14516411 7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid CAS No. 62672-06-4

7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid

Cat. No.: B14516411
CAS No.: 62672-06-4
M. Wt: 353.5 g/mol
InChI Key: MDJWDHXHJXTDBH-UHFFFAOYSA-N
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Description

7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid is a complex organic compound with a unique structure that includes a thiazole ring and a hydroxyoctenyl side chain

Preparation Methods

The synthesis of 7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid can be achieved through several synthetic routes. One common method involves the conjugate addition of a thiazole derivative to a heptanoic acid precursor. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or ethanol. Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential role in cellular signaling pathways. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases. Additionally, it has industrial applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in metabolic processes. The hydroxyoctenyl side chain may play a crucial role in its binding affinity and specificity for these targets.

Comparison with Similar Compounds

When compared to similar compounds, 7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid stands out due to its unique combination of a thiazole ring and a hydroxyoctenyl side chain. Similar compounds include 7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-3-oxocyclopentyl]heptanoic acid and 7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopentyl]heptanoic acid . These compounds share structural similarities but differ in their specific functional groups and side chains, which can influence their chemical properties and biological activities.

Properties

CAS No.

62672-06-4

Molecular Formula

C19H31NO3S

Molecular Weight

353.5 g/mol

IUPAC Name

7-[5-(3-hydroxyoct-1-enyl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid

InChI

InChI=1S/C19H31NO3S/c1-3-4-7-10-16(21)13-14-18-17(20-15(2)24-18)11-8-5-6-9-12-19(22)23/h13-14,16,21H,3-12H2,1-2H3,(H,22,23)

InChI Key

MDJWDHXHJXTDBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC1=C(N=C(S1)C)CCCCCCC(=O)O)O

Origin of Product

United States

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